molecular formula C6H10NO4- B8790812 H-DL-GLU(OME)-OH

H-DL-GLU(OME)-OH

Cat. No.: B8790812
M. Wt: 160.15 g/mol
InChI Key: ZGEYCCHDTIDZAE-BYPYZUCNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-GLU(OME)-OH is an organic compound with the molecular formula C6H11NO4 It is a derivative of L-glutamic acid, where the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

H-DL-GLU(OME)-OH is typically synthesized through the esterification of L-glutamic acid with methanol in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving L-glutamic acid in methanol, adding concentrated sulfuric acid as a catalyst, and maintaining the reaction at a specific temperature for a set duration. After the reaction, the excess sulfuric acid is neutralized using barium hydroxide (Ba(OH)2), and the methanol is recovered for reuse .

Industrial Production Methods

The industrial production of L-glutamic acid, 5-methyl ester follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize environmental impact. The process involves the recovery and reuse of methanol, reducing production costs and environmental pollution .

Chemical Reactions Analysis

Types of Reactions

H-DL-GLU(OME)-OH undergoes various chemical reactions, including:

    Esterification: The formation of the ester from L-glutamic acid and methanol.

    Hydrolysis: The ester can be hydrolyzed back to L-glutamic acid and methanol under acidic or basic conditions.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Esterification: Methanol and sulfuric acid as a catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed

Scientific Research Applications

H-DL-GLU(OME)-OH has several applications in scientific research:

Mechanism of Action

H-DL-GLU(OME)-OH exerts its effects by interacting with specific molecular targets and pathways. It can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the central nervous system. L-glutamic acid activates both ionotropic and metabotropic glutamate receptors, playing a crucial role in synaptic transmission and plasticity .

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid diethyl ester hydrochloride
  • L-Glutamic acid dimethyl ester hydrochloride
  • L-Glutamic acid 5-tert-butyl ester
  • L-Glutamic acid γ-benzyl ester

Uniqueness

H-DL-GLU(OME)-OH is unique due to its specific esterification with a methyl group, which imparts distinct chemical properties and reactivity compared to other esters of L-glutamic acid. This uniqueness makes it valuable in specific applications where other esters may not be suitable .

Properties

Molecular Formula

C6H10NO4-

Molecular Weight

160.15 g/mol

IUPAC Name

(2S)-2-amino-5-methoxy-5-oxopentanoate

InChI

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m0/s1

InChI Key

ZGEYCCHDTIDZAE-BYPYZUCNSA-M

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)[O-])N

Canonical SMILES

COC(=O)CCC(C(=O)[O-])N

Origin of Product

United States

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